2,4-Dichlorodibenzofuran
Overview
Description
2,4-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicity. This compound, specifically, has two chlorine atoms positioned at the 2 and 4 locations on the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. One common method involves the reaction of dibenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. This process selectively introduces chlorine atoms at the 2 and 4 positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the dibenzofuran ring, minimizing the formation of unwanted by-products. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can remove chlorine atoms, converting it back to dibenzofuran.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Chlorinated dibenzofuran derivatives.
Reduction: Dibenzofuran.
Substitution: Various substituted dibenzofuran compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of chlorinated organic pollutants.
Medicine: Studies on its toxicological effects contribute to the understanding of the health risks associated with exposure to polychlorinated dibenzofurans.
Industry: It is used in the synthesis of other chlorinated organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorodibenzofuran involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor, a transcription factor involved in the regulation of various genes. This binding can lead to the activation or repression of gene expression, resulting in various biological effects. The compound’s toxicity is primarily due to its ability to induce oxidative stress and disrupt cellular processes.
Comparison with Similar Compounds
2,4-Dichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another toxic congener with different chlorine substitution patterns.
2,8-Dichlorodibenzofuran: Similar in structure but with chlorine atoms at different positions.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Properties
IUPAC Name |
2,4-dichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCKMYRNOGUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017147 | |
Record name | 2,4-Dichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24478-74-8 | |
Record name | 2,4-Dichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N08E6IT7WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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